2-Bromo-4-methyl-3-nitropyridine

Overview

Description

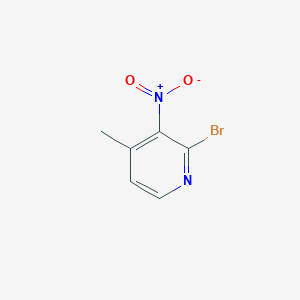

2-Bromo-4-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a nitro group at the third position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-3-nitropyridine typically involves the bromination of 4-methyl-3-nitropyridine. One common method includes the reaction of 4-methyl-3-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, the process may begin with the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine, followed by bromination to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methyl-3-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Substituted pyridines.

Reduction: 2-Bromo-4-methyl-3-aminopyridine.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

2-Bromo-4-methyl-3-nitropyridine is utilized in various scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.

Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-3-nitropyridine in chemical reactions involves the activation of the bromine atom and the nitro group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, altering the electronic properties of the molecule .

Comparison with Similar Compounds

- 2-Bromo-3-nitropyridine

- 2-Bromo-4-chloro-3-nitropyridine

- 2-Amino-4-methyl-3-nitropyridine

Comparison: 2-Bromo-4-methyl-3-nitropyridine is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct reactivity and steric properties compared to its analogs. For instance, 2-Bromo-3-nitropyridine lacks the methyl group, which can significantly affect its chemical behavior and applications .

Biological Activity

2-Bromo-4-methyl-3-nitropyridine is a halogenated nitropyridine compound characterized by a unique molecular structure that includes a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position. Its molecular formula is C₆H₅BrN₂O₂, and it has a molecular weight of approximately 217.02 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications.

The presence of the electron-withdrawing nitro group and the halogen (bromine) in its structure enhances its reactivity, making it a valuable candidate for various chemical reactions. The compound can be synthesized through methods such as nitration of 2-bromo-4-methylpyridine or methylation of 2-bromo-5-nitropyridine .

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug interactions and pharmacology.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to confirm its efficacy against specific pathogens .

- Cytotoxic Effects : The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects. This property is particularly relevant for exploring its anticancer potential .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Electrophilic Character : The nitro group enhances the electrophilic nature of the compound, allowing it to form adducts with nucleophilic sites in proteins and nucleic acids.

- Enzyme Interactions : By inhibiting cytochrome P450 enzymes, this compound can alter metabolic pathways, affecting the metabolism of other drugs and potentially leading to increased toxicity or reduced efficacy of therapeutic agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. Here are some key findings:

Properties

IUPAC Name |

2-bromo-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYKMSPHPLXBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601337 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-45-3 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.